2-(1H-indol-1-yl)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide
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Description
2-(1H-indol-1-yl)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide is a useful research compound. Its molecular formula is C17H14N6O and its molecular weight is 318.34. The purity is usually 95%.
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Biological Activity
The compound 2-(1H-indol-1-yl)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide is a heterocyclic organic molecule that has garnered interest for its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound, drawing from diverse research sources.
Chemical Structure and Properties
The molecular formula of the compound is C15H15N5O, with a molecular weight of approximately 295.32 g/mol. The structural features include an indole moiety and a pyrimidine ring, both known for their diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C15H15N5O |
Molecular Weight | 295.32 g/mol |
IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting from readily available indole and pyrimidine derivatives. The process may utilize various coupling agents and conditions to achieve the desired product.
Anticancer Properties
Research indicates that compounds containing indole and pyrazole moieties exhibit significant anticancer activity. For instance, derivatives similar to this compound have shown efficacy against various cancer cell lines:
- MCF7 (Breast cancer) : IC50 values ranging from 0.01 to 0.46 µM have been reported for related compounds, indicating potent growth inhibition.
- A549 (Lung cancer) : Compounds in this category have demonstrated IC50 values as low as 26 µM, suggesting significant anti-proliferative effects .
Antimicrobial Activity
Indole and pyrazole derivatives are also noted for their antimicrobial properties. Studies have shown that these compounds can inhibit bacterial growth effectively, with some derivatives achieving therapeutic indices indicating low toxicity against human cells while maintaining antimicrobial efficacy .
Anti-inflammatory Effects
The anti-inflammatory potential of similar compounds has been documented, where they modulate inflammatory pathways, providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
Case Study 1: Anticancer Activity
In a study examining a series of pyrazole-indole derivatives, one compound exhibited an IC50 of 0.39 µM against NCI-H460 cells, indicating strong cytotoxicity. The study highlighted the structure-activity relationship (SAR), demonstrating how modifications to the indole or pyrazole units can enhance anticancer activity .
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial activity of various indole derivatives against Staphylococcus aureus and Escherichia coli, with some compounds showing IC50 values between 5 and 10 μg/ml. These findings suggest that the introduction of the pyrazole moiety may enhance the antimicrobial profile .
The proposed mechanism involves the interaction of these compounds with specific molecular targets such as enzymes or receptors involved in cancer proliferation or inflammation pathways. For example, some derivatives are believed to inhibit kinases critical for tumor growth, thereby blocking cancer cell proliferation.
Properties
IUPAC Name |
2-indol-1-yl-N-(6-pyrazol-1-ylpyrimidin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O/c24-17(11-22-9-6-13-4-1-2-5-14(13)22)21-15-10-16(19-12-18-15)23-8-3-7-20-23/h1-10,12H,11H2,(H,18,19,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQKQCMFKXVQSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NC3=CC(=NC=N3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.